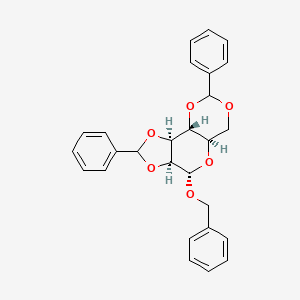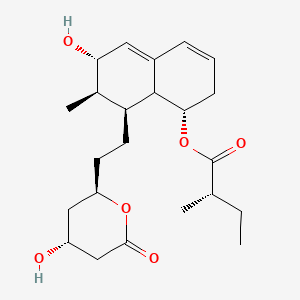
1,7-Dimethyluric Acid-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Electrochemical and Peroxidase Catalyzed Oxidation : Goyal, Jain, and Jain (1996) studied the electrochemical oxidation of 1,7-dimethyluric acid and proposed a reaction mechanism based on various analytical studies. This research contributes to understanding the chemical behavior of 1,7-dimethyluric acid under different conditions, which is crucial for its application in scientific research (Goyal, Jain, & Jain, 1996).
Chemical Reactions with Dimethyl Carbonate : Jin, Hunt, Clark, and McElroy (2016) extended the chemistry of dimethyl carbonate to include acid-catalyzed reactions with different alcohols and phenols. This research explores the potential application of 1,7-dimethyluric acid in green chemistry, demonstrating its versatility in chemical reactions (Jin, Hunt, Clark, & McElroy, 2016).
Cellular Effects of Dimethyl Sulfoxide (DMSO) : Tunçer et al. (2018) investigated the cellular effects of DMSO, which serves as a solvent for many polar and nonpolar molecules including 1,7-dimethyluric acid. This study provides insights into how DMSO, often used in research involving 1,7-dimethyluric acid, affects cellular processes (Tunçer et al., 2018).
Electrochemical Oxidation Studies : Chen and Dryhurst (1983) conducted a detailed study on the electrochemical oxidation of 7,9-dimethyluric acid, which is closely related to 1,7-dimethyluric acid. Their findings contribute to the understanding of the oxidation mechanisms of dimethyluric acids, which is important for their application in electrochemical studies (Chen & Dryhurst, 1983).
Colorimetric Chemosensor : Kumar and Das (2021) reported the synthesis and metal sensing properties of 1,3-dimethylvioluric acid, which demonstrates the potential of dimethyluric acids like 1,7-dimethyluric acid in the development of colorimetric chemosensors for metal ion detection in aqueous media (Kumar & Das, 2021).
Propiedades
IUPAC Name |
7-methyl-1-(trideuteriomethyl)-3,9-dihydropurine-2,6,8-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)9-7(14)11(2)5(3)12/h1-2H3,(H,8,13)(H,9,14)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFNCLGCUJJPKU-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)NC(=O)N(C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C2=C(NC(=O)N2C)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dimethyluric Acid-d3 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


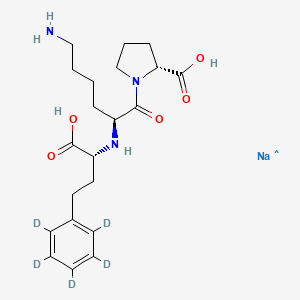
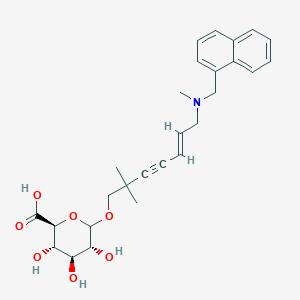
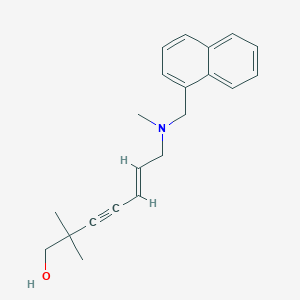
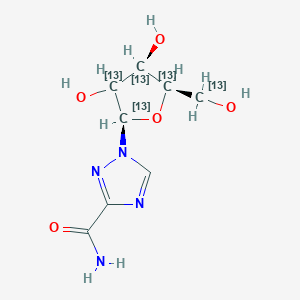
![[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B1140571.png)
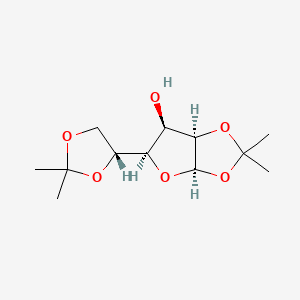

![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel](/img/structure/B1140576.png)
![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1140577.png)
![(4R,5E,9E)-3a,4,7,8,11,11aβ-Hexahydro-4α-hydroxy-6,10-dimethyl-3-(morpholinomethyl)cyclodeca[b]furan](/img/no-structure.png)

